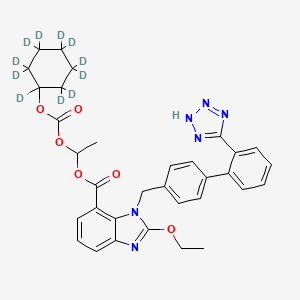

波西普韦-d9

描述

Boceprevir-d9 is a deuterated form of Boceprevir, a prescription medication used to treat chronic hepatitis C infections in adults . This medication works by inhibiting the hepatitis C virus (HCV) protease enzyme, which is responsible for viral replication in the liver .

Synthesis Analysis

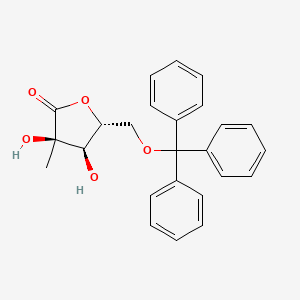

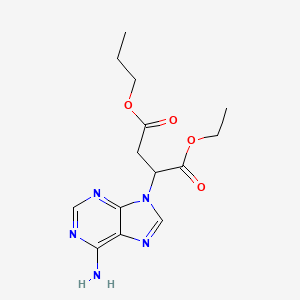

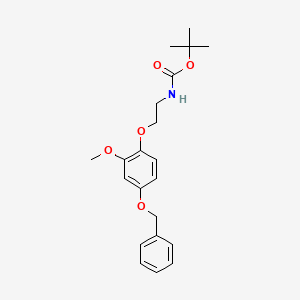

Boceprevir drug is a ketoamide serine protease inhibitor with a linear peptidomimetic structure . The synthesis of deuterated analogs of the hepatitis C virus protease inhibitor boceprevir was carried out . The devised synthetic routes allowed for site‐selective deuterium incorporation with high levels of isotopic purity .Molecular Structure Analysis

Boceprevir-d9 is a ketoamide serine protease inhibitor with a linear peptidomimetic structure . The equilibrium structure of boceprevir has been obtained by DFT at B3LYP and ωB97XD levels with 6-311+G(d,p) basis set in gas and water mediums .Chemical Reactions Analysis

Boceprevir drug is a ketoamide serine protease inhibitor with a linear peptidomimetic structure that exhibits inhibition activity against 2019-nCoV main protease . The deuterium kinetic isotope effect (KIE) has the potential to alter the biological fate of many drug molecules that are metabolized through pathways involving carbon–hydrogen bond cleavage .Physical And Chemical Properties Analysis

Boceprevir-d9 is intended for use as an internal standard for the quantification of boceprevir by GC- or LC-MS . The equilibrium structure of boceprevir has been obtained by DFT at B3LYP and ωB97XD levels with 6-311+G(d,p) basis set in gas and water mediums .科学研究应用

Application in COVID-19 Treatment Research

Specific Scientific Field

Virology, specifically SARS-CoV-2 Main Protease Inhibition .

Summary of the Application

Boceprevir has been repurposed and redesigned as a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro), which is an attractive target for the development of treatments for COVID-19 .

Methods of Application or Experimental Procedures

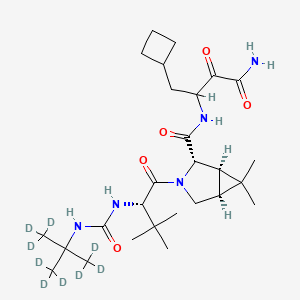

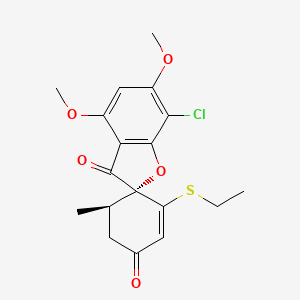

The potency of the alpha-ketoamide boceprevir against the Mpro was optimized by replacing its P1 cyclobutyl moiety with a γ-lactam as a glutamine surrogate .

Results or Outcomes

The resulting compound, MG-78, exhibited an IC50 of 13 nM versus the recombinant Mpro, and similar potency was observed for its P1’ N-methyl derivative MG-131 .

Application in Hepatitis C Treatment

Specific Scientific Field

Hepatology, specifically Hepatitis C Virus (HCV) Infection Treatment .

Summary of the Application

Boceprevir is a recently approved protease inhibitor for the treatment of chronic infection with HCV genotype 1 .

Methods of Application or Experimental Procedures

Boceprevir is administered orally in 200–mg capsules, thrice daily at seven–to nine–hour intervals (total daily dose, 2400 mg) .

Results or Outcomes

In two Phase III clinical trials involving a total of nearly 1500 previously untreated patients who were not sufficiently responsive to or had relapsed after standard therapy, the adjunctive use of boceprevir was associated with significantly higher rates of sustained virologic response and a shorter cumulative duration of treatment .

Application in SARS-CoV-2 Main Protease Inhibition

Summary of the Application

Boceprevir has been optimized as a potent inhibitor of the SARS-CoV-2 Main Protease (Mpro), which is an attractive target for the development of treatments for COVID-19 .

Results or Outcomes

Application in Antiviral Drug Development

Specific Scientific Field

Summary of the Application

Boceprevir has been extensively explored as a repurposed COVID-19 drug .

Methods of Application or Experimental Procedures

A total of 19 boceprevir-based Mpro inhibitors were designed and synthesized, from MPI29 to MP147, and one PF07321332 inhibitor, a Pfizer compound included due to its similarity with boceprevir .

Results or Outcomes

The researchers characterized the crystal structures of Mpro bound with ten inhibitors using X-ray crystallography and antiviral potency of inhibitors in vitro and in human host cells .

Application in Alphacoronavirus HCoV NL63 and Enterovirus 3C Proteases Inhibition

Specific Scientific Field

Virology, specifically Alphacoronavirus HCoV NL63 and Enterovirus 3C Proteases Inhibition .

Summary of the Application

In addition to SARS-CoV-2 Mpro inhibition, the activity of Boceprevir was also explored against the Mpro of the alphacoronavirus HCoV NL63 and against enterovirus 3C proteases .

Methods of Application or Experimental Procedures

The potency of the alpha-ketoamide boceprevir against the Mpro was optimized by replacing its P1 cyclobutyl moiety by a γ-lactam as a glutamine surrogate .

Results or Outcomes

The activities were good (0.33 µM, HCoV-NL63 Mpro), moderate (1.45 µM, Coxsackievirus 3C pro), and relatively poor (6.7 µM, enterovirus A71 3C pro), respectively .

Application in Broad-Spectrum Antiviral Drug Development

Summary of the Application

Boceprevir-based Mpro inhibitors were synthesized by introducing modifications at all of its four binding pockets .

Methods of Application or Experimental Procedures

The researchers designed and synthesized a total of 19 boceprevir-based Mpro inhibitors from MPI29 to MP147, and one PF07321332 inhibitor, a Pfizer compound included due to its similarity with boceprevir .

Results or Outcomes

They characterized the crystal structures of Mpro bound with ten inhibitors using X-ray crystallography and antiviral potency of inhibitors in vitro and in human host cells .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

未来方向

属性

IUPAC Name |

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-BHJZPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747203 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boceprevir-d9 | |

CAS RN |

1256751-11-7 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)

![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)